

Illuminating Biology: Barbituric Acid-Based Fluorescent Probes for Bioimaging

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Compound of Interest

Compound Name: *Barbituric acid*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of **barbituric acid** has emerged as a powerful tool in the development of novel fluorescent probes for bioimaging. Its derivatives have been ingeniously engineered to create a diverse palette of sensors capable of detecting a wide range of biologically significant analytes and environmental parameters. These probes offer high sensitivity, selectivity, and, in many cases, the ability to visualize biological processes in real-time within living cells and organisms. This document provides detailed application notes and experimental protocols for the use of **barbituric acid**-based fluorescent probes in various bioimaging applications.

Application Notes

Barbituric acid-based fluorescent probes have demonstrated significant utility in several key areas of biological research:

- **Detection of Metal Ions:** Heavy metal contamination poses a significant threat to environmental and human health. **Barbituric acid** derivatives have been successfully employed as chemosensors for the detection of toxic metal ions such as mercury (Hg^{2+}) and copper (Cu^{2+}) in aqueous solutions and biological systems.^[1] These probes often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target ion, allowing for sensitive and selective detection. Some probes even exhibit aggregation-induced emission (AIE) characteristics, where fluorescence is enhanced upon aggregation with the metal ion.^[1]

- Sensing of Biologically Important Molecules: The ability to monitor the levels of crucial biomolecules is vital for understanding cellular function and disease pathogenesis. **Barbituric acid**-based probes have been designed to detect:
 - Biothiols: Cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are critical for maintaining redox homeostasis. A phenazine-**barbituric acid** hybrid probe has been developed for the ratiometric and colorimetric detection of these biothiols, enabling their differentiation in living cells.[\[2\]](#)[\[3\]](#)
 - Hydrazine (N_2H_4): A highly toxic and carcinogenic compound, hydrazine detection is crucial for environmental and occupational safety. A "turn-on" fluorescent probe based on **barbituric acid** has been synthesized for the sensitive and selective detection of hydrazine in living cells.[\[4\]](#)
 - pH: The monitoring of intracellular and extracellular pH is essential, as pH fluctuations are associated with various physiological and pathological processes. **Barbituric acid** has been instrumental in the synthesis of near-infrared (NIR) fluorescent pH-sensitive probes. [\[1\]](#)
- Imaging of Protein Aggregates: The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's. **Barbituric acid**-based fluorogens with aggregation-induced emission (AIE) properties have been developed for the specific detection and imaging of these protein fibrils.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Fluorescence-Guided Surgery (FGS): The precise delineation of tumor margins during surgery is critical for complete tumor removal and improved patient outcomes. Red-emitting fluorescent probes derived from sulfur-substituted **barbituric acid** have been developed for this purpose.[\[11\]](#) These probes can accumulate in tumor tissues, allowing surgeons to visualize the tumor in real-time under fluorescence imaging, thereby guiding the surgical resection.[\[11\]](#)

Quantitative Data Summary

The following table summarizes the key photophysical and sensing properties of selected **barbituric acid**-based fluorescent probes.

Probe Name/Derivative	Target Analyte	Excitation (λ_{ex}) (nm)	Emission (λ_{em}) (nm)	Stokes Shift (nm)	Quantum Yield (Φ)	Detection Limit (LOD)	Reference
TTS	Osteosarcoma Tissue	~475	~638	~163	Higher than TTO in aggregated state	Not specified	[11]
TTO	Osteosarcoma Tissue	~450	~605	~155	Not specified	Not specified	[11]
Probe DPT	Hydrazine ($N_2H_4 \cdot H_2O$)	380	Not specified	147	Not specified	5×10^{-8} M	[4]
BC-Hg	Mercury (Hg^{2+})	Not specified	Not specified	Not specified	Not specified	Not specified	[12]
Phenazine-Barbituric Acid Probe	Biothiols (Cys, Hcy, GSH)	Not specified	Not specified	Not specified	Not specified	Not specified	[2][3]
Thiobarbituric Acid Oxonols	General/Environment	620-640	Not specified	~25	Up to 0.67 (organic), 0.3 (aqueous)	Not specified	[13]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of a representative **barbituric acid**-based probe and its application in bioimaging.

Protocol 1: Synthesis of a Red-Emitting Fluorescent Probe (TTS) for Fluorescence-Guided Surgery

This protocol is adapted from the synthesis of TTS, a thiobarbituric acid derivative.[\[11\]](#)

Materials:

- Malonic acid
- 1,3-diethylurea
- Acetic acid
- Acetic anhydride
- Diethyl malonate
- 1,3-diethylthiourea
- Sodium ethoxide
- Hydrochloric acid
- Starting aldehyde for TTO and TTS synthesis
- 1,3-Diethyl-2-thiobarbituric acid
- Piperidine
- Ethanol

Procedure:

Part A: Synthesis of 1,3-diethylbarbituric acid (Compound 1)[\[11\]](#)

- Dissolve malonic acid (208 mg, 2 mmol) and 1,3-diethylurea (232 mg, 2 mmol) in acetic acid (2 mL).
- Heat the mixture to 60 °C.
- Add acetic anhydride (2 mL) to the mixture.
- Maintain the reaction at 60 °C for 6 hours.
- Add ultra-pure water (1 mL) and heat to 70 °C for an additional 30 minutes.
- After the reaction is complete, extract the organic phase with ethyl acetate (3 x 10 mL).
- Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

Part B: Synthesis of 1,3-diethyl-2-thio**barbituric acid** (Compound 2)[[11](#)]

- To a mixture of diethyl malonate (0.19 g, 1.2 mmol) and 1,3-diethylthiourea (0.13 g, 1.0 mmol), add sodium ethoxide (0.06 g, 1.0 mmol).
- Reflux the resulting mixture for 8 hours, during which a white precipitate will form.
- Dilute the reaction mixture with 15 mL of hot water.
- Acidify the solution with hydrochloric acid.
- Filter the clear solution and cool it overnight.
- Collect the resulting white precipitate by filtration.

Part C: Synthesis of TTO and TTS[[11](#)]

- Dissolve the appropriate starting aldehyde (1 mmol) and 1,3-diethyl**barbituric acid** (for TTO) or 1,3-diethyl-2-thio**barbituric acid** (for TTS) (1.2 mmol) in 20 mL of ethanol.
- Add a few drops of piperidine as a catalyst.
- Reflux the mixture for 12 hours.

- Cool the reaction to room temperature.
- Collect the resulting solid by filtration and wash it to yield the final product (TTO or TTS).

Characterization:

- Confirm the structure of the synthesized compounds using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[\[11\]](#)

Protocol 2: In Vivo Fluorescence Imaging for Guided Surgery

This protocol describes the application of the synthesized TTS probe in a mouse model of osteosarcoma.[\[11\]](#)

Materials:

- TTS nanoparticles (NPs) formulated with DSPE-PEG2000 encapsulation.
- Phosphate-buffered saline (PBS).
- Anesthesia (e.g., isoflurane).
- In vivo fluorescence imaging system.
- Tumor-bearing mice (e.g., LM8 osteosarcoma model).

Procedure:

- Prepare a solution of TTS NPs in PBS.
- Anesthetize the tumor-bearing mouse.
- Inject the TTS NPs solution intravenously into the mouse.
- Allow the nanoparticles to circulate and accumulate in the tumor tissue (the optimal time should be determined empirically, but can be around 24 hours).

- Anesthetize the mouse again for imaging.
- Use an in vivo fluorescence imaging system to visualize the tumor. The system should be equipped with the appropriate excitation and emission filters for TTS (excitation ~475 nm, emission ~638 nm).
- Perform the surgical resection of the tumor under the guidance of the fluorescence signal. The bright fluorescence from the tumor tissue will help in delineating the tumor margins from the surrounding healthy tissue.

Protocol 3: Detection of Hydrazine in Living Cells

This protocol is for the application of a **barbituric acid**-based probe (DPT) for imaging hydrazine in living cells.^[4]

Materials:

- Probe DPT stock solution (e.g., 1.0 mM in DMF).
- Hydrazine monohydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) stock solution (e.g., 1.0 mM in pure water).
- Phosphate-buffered saline (PBS), pH 7.4.
- Cell culture medium (e.g., DMEM).
- SH-SY5Y neuroblastoma cells (or other suitable cell line).
- Confocal laser scanning microscope.

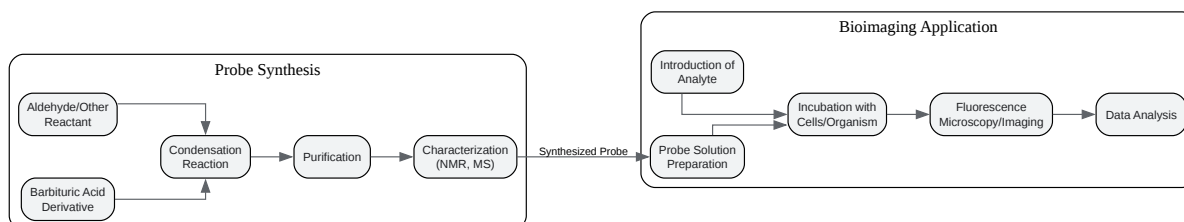
Procedure:

- Cell Culture: Culture SH-SY5Y cells in a suitable culture dish (e.g., a glass-bottom dish for microscopy) in DMEM supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO_2 .
- Probe Loading:
 - Prepare a working solution of probe DPT (e.g., 10 μM) in cell culture medium.

- Remove the old medium from the cells and wash with PBS.
- Incubate the cells with the DPT working solution for a specified time (e.g., 10 minutes) at 37 °C.
- Hydrazine Treatment:
 - Prepare a working solution of hydrazine (e.g., 20 μ M) in cell culture medium.
 - After incubating with the probe, add the hydrazine working solution to the cells and incubate for an additional period (e.g., 10 minutes) at 37 °C.
- Imaging:
 - Wash the cells three times with PBS to remove excess probe and hydrazine.
 - Add fresh PBS or medium to the cells.
 - Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission settings for the DPT probe after it reacts with hydrazine.

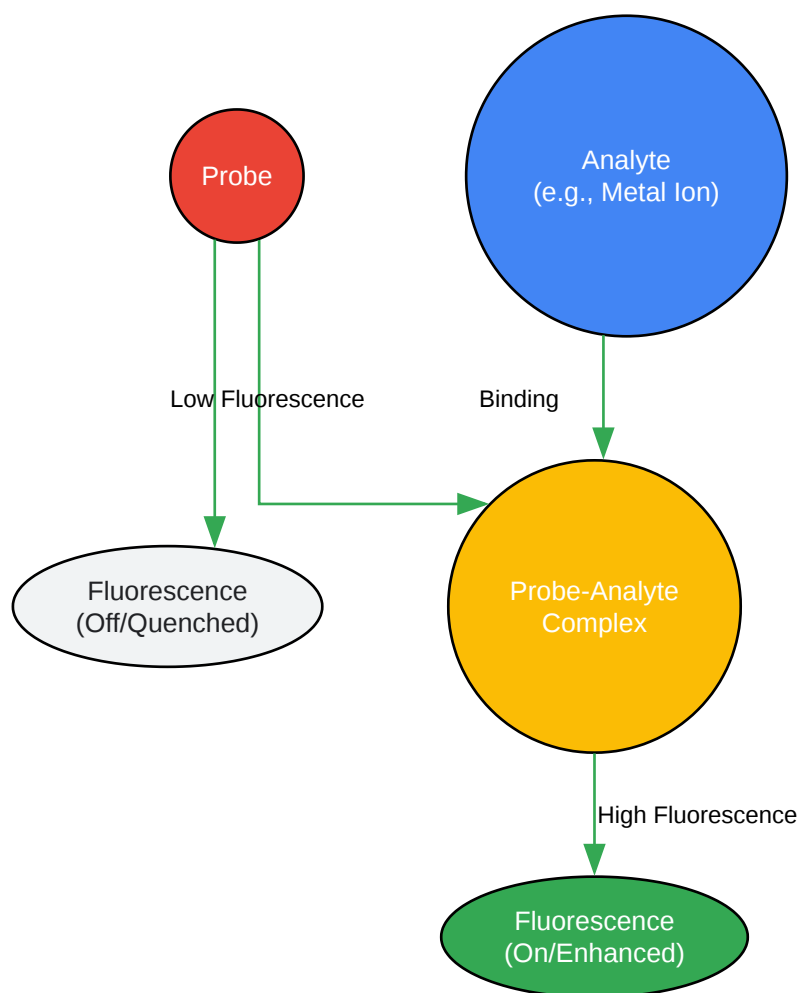
Visualizations

The following diagrams illustrate the general principles and workflows described in these application notes.



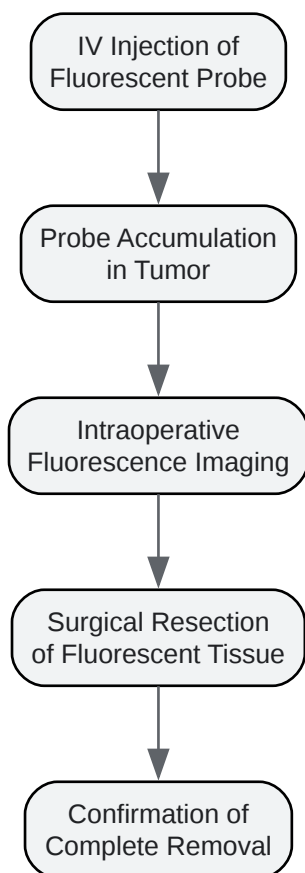
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Caption: General workflow for the synthesis and application of **barbituric acid**-based fluorescent probes.



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Caption: A simplified signaling pathway for a "turn-on" **barbituric acid**-based fluorescent probe.



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Caption: Workflow for fluorescence-guided surgery using a **barbituric acid**-based probe.

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